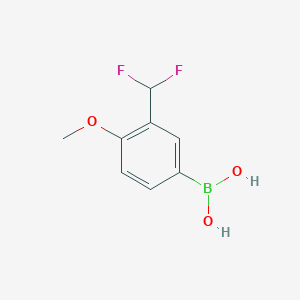

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid

説明

特性

IUPAC Name |

[3-(difluoromethyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVLYGTGZAWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Cross-Coupling Method

Overview:

This method involves the coupling of a difluoromethyl-substituted aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and often a co-catalyst such as copper iodide. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the boronic acid derivative.

Ar–X (aryl halide with difluoromethyl group) + B(OH)2 (boronic acid) → Ar–B(OH)2 (boronic acid derivative)

Example Procedure:

Based on literature, a representative synthesis involves reacting 4-methoxyphenylboronic acid with ethyl bromodifluoroacetate, using cesium carbonate as a base and copper iodide as a co-catalyst, under mild conditions.

| Parameter | Details |

|---|---|

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) or Pd(OAc)₂ with phosphine ligands |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene, dioxane, or dimethylformamide (DMF) |

| Temperature | 80–120°C |

| Yield | Typically 60–85% depending on conditions |

Research Data:

A study demonstrated the synthesis of difluoromethylated aryl boronic acids with yields up to 80% using optimized Suzuki conditions, emphasizing the importance of ligand choice and reaction temperature.

Overview:

An alternative approach involves the direct introduction of the difluoromethyl group onto phenylboronic acid derivatives via electrophilic difluoromethylation. This method often employs difluoromethylating reagents such as difluoromethyl sulfonium salts or difluorocarbene precursors.

- Use of difluoromethyl sulfonium salts as electrophilic reagents.

- Reaction conducted under mild conditions, often at room temperature.

- The process involves nucleophilic attack on the difluoromethylating reagent, followed by coupling with the boronic acid.

Research Findings:

A 2019 study reported successful difluoromethylation of phenolic boronic acids using S-(Difluoromethyl)diarylsulfonium salts, achieving yields of approximately 70–80%. The process is notable for its regioselectivity and operational simplicity.

Synthesis via Halogenation Followed by Borylation

Overview:

This method involves two steps: first, halogenation of the aromatic ring at the desired position, followed by borylation to introduce the boronic acid functionality.

- Electrophilic aromatic substitution to introduce halogen (e.g., bromination) at the 3-position.

- Borylation using diborane or boron reagents under catalytic conditions to install the boronic acid group.

Research Data:

While less common for this specific compound, analogous procedures have been successfully employed in related systems, with yields varying depending on the halogenation conditions and borylation efficiency.

Summary of Preparation Methods

Analytical Techniques and Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR):

Confirm the presence of characteristic fluorine signals (~–80 to –120 ppm in ^19F NMR) and boronic acid functionalities (^11B NMR typically around 30 ppm).Infrared Spectroscopy (IR):

Boronic acids exhibit broad O–H stretches (~3300 cm⁻¹) and B–O stretches (~1350–1000 cm⁻¹).Mass Spectrometry:

Molecular ion peaks consistent with the molecular formula $$ C8H9BF2O3 $$.

化学反応の分析

Types of Reactions

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Boranes or boronates.

Substitution: Amino or alkoxy derivatives.

科学的研究の応用

Drug Development

The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Research indicates that compounds containing difluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, studies have shown that (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid can serve as a building block for synthesizing potential anticancer agents through targeted modifications.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of difluoromethylated phenylboronic acids and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer therapeutics .

Suzuki-Miyaura Coupling Reactions

One of the prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the introduction of the difluoromethyl group into various aryl systems, facilitating the development of complex molecules.

Table 2: Summary of Suzuki-Miyaura Reactions Involving this compound

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd catalyst, K2CO3, DMF | 85-95 | High selectivity observed |

| Aryl halide substitution | Up to 90 | Effective for diverse substrates |

Biological Applications

The incorporation of this compound in biological studies has revealed its potential as a probe for studying enzyme mechanisms and interactions due to its ability to form reversible covalent bonds with certain biomolecules.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this boronic acid can act as inhibitors for specific proteases, offering insights into their mechanisms of action and potential therapeutic applications .

作用機序

The mechanism of action of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets and pathways .

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Electronic Properties

Key Compounds:

- (4-Methoxyphenyl)boronic Acid : The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring. This enhances nucleophilicity in Suzuki couplings but may reduce oxidative stability .

- (4-Fluoro-3-methoxyphenyl)boronic Acid : Fluorine at the 4-position adds an electron-withdrawing inductive effect, slightly counteracting the methoxy group’s resonance donation. This dual substitution pattern can balance electronic effects for selective coupling .

- However, it may reduce solubility in non-polar solvents .

- (3-Formyl-4-methoxyphenyl)boronic Acid : The formyl (-CHO) group is strongly electron-withdrawing, significantly reducing the boronic acid’s nucleophilicity. This compound is more reactive toward electrophiles than Suzuki partners .

Reactivity in Suzuki Couplings:

- Electron-Donating vs. Electron-Withdrawing Groups : In a study comparing 4-methylphenyl and 4-methoxyphenyl boronic acids, the methyl group (inductive electron donation) provided higher coupling yields (96%) than methoxy (62%), likely due to methoxy’s resonance donation reducing nucleophilicity . The difluoromethyl group in the target compound, being electron-withdrawing, may further lower reactivity compared to methyl or methoxy analogs unless compensated by optimized reaction conditions.

- Steric and Electronic Balance : Difluoromethyl (-CF₂H) is less sterically demanding than tert-butyl or sulfamoyl groups (e.g., (3-(N-Cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid ), allowing for efficient coupling while maintaining electronic modulation.

Physical and Structural Properties

Molecular Weight and Solubility:

- The molecular weight of (3-(difluoromethyl)-4-methoxyphenyl)boronic acid is higher than non-fluorinated analogs (e.g., 4-methoxyphenylboronic acid: MW 151.97 vs. ~216 for the difluoromethyl variant).

Crystallography and Supramolecular Interactions:

- Fluorinated boronic acids often exhibit distinct crystal packing due to C-F⋯H or F⋯F interactions. For example, 4-halophenylboronic acids form hydrogen-bonded dimers via -B(OH)₂ groups, while fluorine substituents influence π-stacking . The difluoromethyl group may promote unique crystal motifs, enhancing stability in solid-state applications.

生物活性

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it significant in biological systems for targeting biomolecules. The difluoromethyl and methoxy substituents enhance its lipophilicity and influence its interaction with biological targets.

Mechanisms of Biological Activity

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

- Antimicrobial Properties : The compound displays notable antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic processes.

- Cytotoxic Effects : Research indicates that this compound has cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) and other tumor models. The compound's IC50 values suggest a potent inhibitory effect on cell proliferation.

Table 1: Biological Activity Summary

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell growth in MCF-7 cells with an IC50 value of 18.76 µg/mL. The compound induced apoptosis, evidenced by increased caspase-9 levels in treated cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this boronic acid derivative possesses strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. The mechanism appears to involve interference with bacterial metabolic pathways, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid, and how is purity assessed?

Methodological Answer: The synthesis typically involves Miyaura borylation, where a halogenated precursor (e.g., 3-(difluoromethyl)-4-methoxybromobenzene) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Alternative routes may employ directed ortho-metalation followed by boronation. Critical purity assessment includes:

Q. How do the difluoromethyl and methoxy groups influence this boronic acid’s stability and reactivity?

Methodological Answer:

- Electronic Effects : The methoxy group donates electrons via resonance, enhancing boronic acid’s nucleophilicity in Suzuki-Miyaura couplings. The difluoromethyl group, being weakly electron-withdrawing (σₚ ≈ 0.34), may reduce reactivity slightly but improves metabolic stability in biological applications .

- Stability : The difluoromethyl group increases resistance to oxidation compared to non-fluorinated analogs. However, protodeboronation risks persist under acidic or aqueous conditions, necessitating anhydrous storage at 0–4°C .

Advanced Research Questions

Q. What strategies mitigate protodeboronation during reactions or storage?

Methodological Answer:

- Storage : Use inert atmospheres (argon) and anhydrous solvents (THF, DMF) to suppress hydrolysis. Lyophilization improves shelf life .

- Reaction Design : Add stabilizing agents like trifluoroboronate salts (KHF₂) or employ micellar catalysis to reduce aqueous degradation .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed deboronation .

Q. How does steric hindrance from the difluoromethyl group affect regioselectivity in cross-coupling with polyhalogenated aromatics?

Methodological Answer:

- Steric Analysis : The difluoromethyl group at the 3-position creates steric bulk, favoring coupling at less hindered positions (e.g., para to methoxy in 4-bromo-2-chloroanisole). Computational modeling (DFT) can predict transition-state geometries .

- Experimental Validation : Use competitive coupling studies with isomeric substrates. For example, compare yields in reactions with 2,4-dibromoanisole vs. 3,5-dibromoanisole to map steric preferences .

Q. What advanced techniques resolve contradictions in electronic effects on cross-coupling efficiency?

Methodological Answer:

- Contradiction : While methoxy is electron-donating, difluoromethyl’s electron-withdrawing nature creates ambiguity in reactivity predictions.

- Mechanistic Probes :

- In Situ NMR Monitoring : Track reaction progress to identify intermediates (e.g., boronate-Pd complexes) and rate-limiting steps .

- Hammett Analysis : Correlate substituent σ values with coupling rates using a series of analogs (e.g., varying fluorine/methoxy positions) .

- DFT Calculations : Model Pd-ligand-boronate interactions to quantify electronic contributions .

Q. How are crystallographic and spectroscopic techniques applied to confirm boron coordination?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。